molecular formula C11H8Cl2O4 B15056704 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B15056704
M. Wt: 275.08 g/mol
InChI Key: ZQHOLRCVNFOYSQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a tetrahydrofuran ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydrofuran intermediates under controlled conditions. One common method involves the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)10-6(11(15)16)4-9(14)17-10/h1-3,6,10H,4H2,(H,15,16)

InChI Key

ZQHOLRCVNFOYSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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